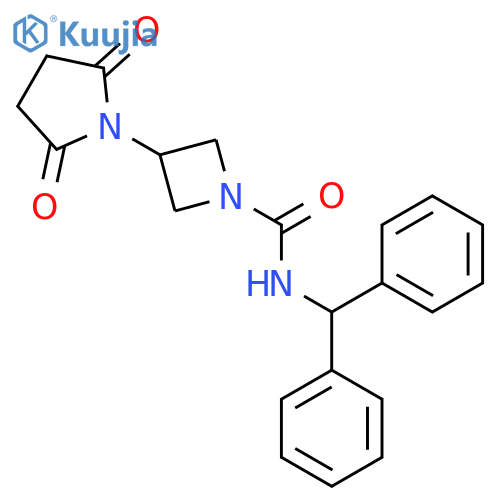

Cas no 1903612-21-4 (N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide)

N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- CHEMBL4958559

- F6473-3861

- AKOS025341444

- 3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide

- 1903612-21-4

- N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide

-

- インチ: 1S/C21H21N3O3/c25-18-11-12-19(26)24(18)17-13-23(14-17)21(27)22-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-14H2,(H,22,27)

- InChIKey: JNRLDNAVGBGGCG-UHFFFAOYSA-N

- SMILES: O=C1CCC(N1C1CN(C(NC(C2C=CC=CC=2)C2C=CC=CC=2)=O)C1)=O

計算された属性

- 精确分子量: 363.15829154g/mol

- 同位素质量: 363.15829154g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 27

- 回転可能化学結合数: 4

- 複雑さ: 541

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.5

- トポロジー分子極性表面積: 69.7Ų

N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6473-3861-2μmol |

3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide |

1903612-21-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F6473-3861-50mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide |

1903612-21-4 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F6473-3861-5μmol |

3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide |

1903612-21-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F6473-3861-75mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide |

1903612-21-4 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F6473-3861-3mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide |

1903612-21-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F6473-3861-4mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide |

1903612-21-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F6473-3861-40mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide |

1903612-21-4 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F6473-3861-1mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide |

1903612-21-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F6473-3861-10mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide |

1903612-21-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F6473-3861-25mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide |

1903612-21-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide 関連文献

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamideに関する追加情報

N-Benzyhydryl-3-(2,5-Dioxopyrrolidin-1-Yl)Azetidine-1-Carboxamide: A Comprehensive Overview

N-Benzyhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide, identified by the CAS number 1903612-21-4, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activities. The molecule consists of a benzhydryl group attached to an azetidine ring, which is further substituted with a 2,5-dioxopyrrolidine moiety and a carboxamide functional group. These structural features contribute to its versatility and reactivity in different chemical environments.

The synthesis of N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, making it more efficient and scalable. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality. This development is particularly important for industries relying on large-scale production of such compounds.

One of the most notable applications of this compound lies in its potential as a precursor for drug development. The azetidine ring, a four-membered cyclic amine, is known for its ability to form stable bonds with other functional groups, making it an attractive scaffold for medicinal chemists. The 2,5-dioxopyrrolidine moiety adds further complexity to the molecule, potentially enhancing its pharmacokinetic properties such as bioavailability and metabolic stability.

Recent studies have explored the biological activity of N-benzhydryl derivatives, particularly their role in inhibiting certain enzymes associated with neurodegenerative diseases. For example, research published in 2023 demonstrated that derivatives of this compound exhibit potent inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. These findings suggest that the compound could serve as a lead molecule for developing new therapeutic agents targeting cognitive disorders.

In addition to its pharmacological applications, N-benzhydryl compounds have also found utility in materials science. The unique electronic properties of the azetidine ring make it suitable for applications in organic electronics and optoelectronics. Researchers have investigated the use of such compounds in designing novel semiconducting materials with improved charge transport properties.

The environmental impact of synthesizing and using CAS No. 1903612-21-4 is another critical area of consideration. As industries increasingly prioritize sustainability, there is a growing need for green chemistry approaches in the production of such compounds. Recent advancements in catalytic processes and solvent-free reactions have contributed to reducing the environmental footprint associated with their synthesis.

In conclusion, N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide represents a versatile compound with diverse applications across multiple disciplines. Its structural complexity and functional diversity make it an invaluable tool for researchers in fields ranging from drug discovery to materials science. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing scientific and technological frontiers.

1903612-21-4 (N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide) Related Products

- 116578-57-5(4-Pyridinepropanamine,N-methyl-)

- 2059966-76-4(3-amino-5-methyl-1H-indazole-7-carboxylic acid)

- 57676-54-7(2-(4-Methylphenyl)acetohydrazide)

- 30839-61-3(N-Methyl-1-phenylcyclobutanamine)

- 42247-74-5(2-(2-Hydroxyethyl)benzonitrile)

- 447431-22-3(2-([(3-METHYL-FURAN-2-CARBONYL)-AMINO]-METHYL)-FURAN-3-CARBOXYLIC ACID)

- 1351632-56-8(2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide)

- 36681-58-0(Kynuramine dihydrochloride)

- 1539810-47-3(3-bromoimidazo1,5-apyrazine)

- 2229202-29-1(4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide)